molecular formula C13H15NS B15053160 3-Ethyl-7,8-dimethylquinoline-2-thiol

3-Ethyl-7,8-dimethylquinoline-2-thiol

Cat. No.: B15053160
M. Wt: 217.33 g/mol
InChI Key: GIFSGJWDOWKDNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7,8-dimethylquinoline-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-7,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-7,8-dimethylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-3-thiol
  • 4-Ethylquinoline-2-thiol
  • 6,7-Dimethylquinoline-2-thiol

Uniqueness

3-Ethyl-7,8-dimethylquinoline-2-thiol stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-ethyl-7,8-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-4-10-7-11-6-5-8(2)9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

GIFSGJWDOWKDNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C(C=C2)C)C)NC1=S

Origin of Product

United States

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